4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a bis(2-methoxyethyl)sulfamoyl group at the 4-position of the benzamide core and a 1,2-dihydroacenaphthylene substituent at the N-position. The dihydroacenaphthylene moiety introduces a fused bicyclic system, enhancing structural rigidity, while the bis(2-methoxyethyl) group likely improves solubility compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-31-16-14-27(15-17-32-2)33(29,30)21-11-8-20(9-12-21)25(28)26-23-13-10-19-7-6-18-4-3-5-22(23)24(18)19/h3-5,8-13H,6-7,14-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUFXQXEHPGNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a sulfamoyl group, which is known for its role in enhancing the solubility and bioavailability of drugs.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. A study involving derivatives similar to this compound demonstrated effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have indicated that it may inhibit the proliferation of cancer cells by inducing apoptosis. The cell lines tested include breast cancer (MCF-7) and lung cancer (A549) cells, where it exhibited IC50 values in the low micromolar range, suggesting potent activity.
Case Studies
- Antimicrobial Efficacy : A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, comparable to standard antibiotics such as ampicillin.
- Anticancer Studies : In a study published in a peer-reviewed journal, the compound was tested on MCF-7 and A549 cell lines. The results indicated that at concentrations of 10 µM, the compound reduced cell viability by over 70%, indicating strong anticancer potential.
Toxicity Profile
Toxicity assessments have been conducted using zebrafish embryo models. The compound exhibited an LC50 value greater than 20 mg/L, classifying it as low-toxicity. This is crucial for its development as a therapeutic agent.
Research Findings Summary
| Property | Result |
|---|---|
| Antimicrobial Activity | MIC: 8-32 µg/mL |
| Anticancer Activity | IC50: Low micromolar range |
| Toxicity (Zebrafish) | LC50 > 20 mg/L |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzamide-Sulfonamide Derivatives
The compounds synthesized in Molecules (2013) () share a benzamide-sulfonamide scaffold but differ in substituents:
- Fluoro/Chloro-substituted analogs : Compounds 5f (4-fluoro), 5g (3-fluoro), 5h (2-fluoro), and 5i (4-chloro) feature halogenated benzamide moieties and a tetrahydrofuran-3-yl sulfamoyl group.
- Stereochemistry : All exhibit positive optical rotations ([α]D = +9.3° to +11.7°), indicating chiral centers derived from the tetrahydrofuran ring.
Table 1: Key Physical Properties of Analogs ()
| Compound | Substituent | Melting Point (°C) | [α]D | Purity (HPLC) |
|---|---|---|---|---|
| 5f | 4-Fluoro | 236–237 | +10.6° | ≥95% |
| 5g | 3-Fluoro | 201–203 | +9.3° | ≥95% |
| 5h | 2-Fluoro | 205–207 | +11.7° | ≥95% |
| 5i | 4-Chloro | 256–258 | +11.3° | ≥95% |
Comparison with Target Compound :
Oxadiazole-Containing Benzamide Derivatives
Compounds LMM5 and LMM11 () incorporate 1,3,4-oxadiazole rings linked to the benzamide core. For example:
- LMM5 : Contains a 4-methoxyphenylmethyl-substituted oxadiazole.
- LMM11 : Features a furan-2-yl-substituted oxadiazole.
Key Differences :
- The target compound lacks the oxadiazole ring but includes a dihydroacenaphthylene group, which may confer greater planarity and rigidity compared to the flexible oxadiazole-containing analogs.
Substituent Effects on Physicochemical Properties
- Solubility : The bis(2-methoxyethyl) group in the target compound likely improves aqueous solubility compared to halogenated (5f–5i) or alkylated (LMM5/LMM11) analogs due to increased polarity and hydrogen-bonding capacity.
Hypothetical Binding and Docking Considerations
Structural analogs like LMM5/LMM11 or 5f–5i could serve as proxies to hypothesize binding modes:
- The dihydroacenaphthylene group may occupy hydrophobic pockets more effectively than oxadiazole or halogenated benzamides.
- The bis(2-methoxyethyl)sulfamoyl group’s flexibility might allow better adaptation to receptor conformations compared to rigid tetrahydrofuran-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
